molecular formula C17H16O4 B12764313 Methanone, (3,4-dihydro-2H-1,5-benzodioxepin-7-yl)(4-methoxyphenyl)- CAS No. 123769-39-1

Methanone, (3,4-dihydro-2H-1,5-benzodioxepin-7-yl)(4-methoxyphenyl)-

Cat. No.: B12764313
CAS No.: 123769-39-1
M. Wt: 284.31 g/mol
InChI Key: GFEQLTPWWIGBNK-UHFFFAOYSA-N
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Description

Methanone, (3,4-dihydro-2H-1,5-benzodioxepin-7-yl)(4-methoxyphenyl)- is a complex organic compound with a unique structure that includes a benzodioxepin ring and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methanone, (3,4-dihydro-2H-1,5-benzodioxepin-7-yl)(4-methoxyphenyl)- typically involves the condensation of 3,4-dihydro-2H-1,5-benzodioxepin-7-amine with derivatives of salicylaldehyde or 2-hydroxy-1-naphthaldehyde . The reaction conditions often include the use of solvents such as methanol and hexane, and the products are purified through recrystallization .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

Methanone, (3,4-dihydro-2H-1,5-benzodioxepin-7-yl)(4-methoxyphenyl)- can undergo various types of chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, appropriate solvents, and sometimes catalysts to enhance the reaction rates.

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols or amines.

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methanone, (3,4-dihydro-2H-1,5-benzodioxepin-7-yl)(4-methoxyphenyl)- is unique due to its combination of the benzodioxepin ring and the methoxyphenyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

123769-39-1

Molecular Formula

C17H16O4

Molecular Weight

284.31 g/mol

IUPAC Name

3,4-dihydro-2H-1,5-benzodioxepin-7-yl-(4-methoxyphenyl)methanone

InChI

InChI=1S/C17H16O4/c1-19-14-6-3-12(4-7-14)17(18)13-5-8-15-16(11-13)21-10-2-9-20-15/h3-8,11H,2,9-10H2,1H3

InChI Key

GFEQLTPWWIGBNK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(=O)C2=CC3=C(C=C2)OCCCO3

Origin of Product

United States

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